molecular formula C9H6O2 B1624282 4-Ethynyl-benzo[1,3]dioxole CAS No. 369363-94-0

4-Ethynyl-benzo[1,3]dioxole

Cat. No.: B1624282
CAS No.: 369363-94-0
M. Wt: 146.14 g/mol
InChI Key: VDBBKCROSMOWLN-UHFFFAOYSA-N
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Description

4-Ethynyl-benzo[1,3]dioxole is an organic compound characterized by the presence of an ethynyl group attached to a benzo[1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-benzo[1,3]dioxole typically involves the following steps:

    Starting Material: The synthesis often begins with benzo[1,3]dioxole, which is commercially available or can be synthesized from catechol and formaldehyde.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of benzo[1,3]dioxole with an ethynyl halide (such as ethynyl bromide) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: Typical conditions include the use of a base (such as triethylamine) and a solvent (such as tetrahydrofuran) at elevated temperatures.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-benzo[1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzo[1,3]dioxole.

    Substitution: Formation of nitro or halogenated derivatives of benzo[1,3]dioxole.

Scientific Research Applications

4-Ethynyl-benzo[1,3]dioxole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-benzo[1,3]dioxole depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer.

Comparison with Similar Compounds

    4-Vinyl-benzo[1,3]dioxole: Similar structure but with a vinyl group instead of an ethynyl group.

    4-Phenyl-benzo[1,3]dioxole: Contains a phenyl group, offering different reactivity and applications.

Uniqueness: 4-Ethynyl-benzo[1,3]dioxole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific functionalities.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-4-3-5-8-9(7)11-6-10-8/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBBKCROSMOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431015
Record name 4-ETHYNYL-BENZO[1,3]DIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369363-94-0
Record name 4-ETHYNYL-BENZO[1,3]DIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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